2-Ethylhexan-1-ol

Catalog No.
S589533
CAS No.
104-76-7
M.F
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexan-1-ol

CAS Number

104-76-7

Product Name

2-Ethylhexan-1-ol

IUPAC Name

2-ethylhexan-1-ol

Molecular Formula

C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

YIWUKEYIRIRTPP-UHFFFAOYSA-N

SMILES

CCCCC(CC)CO

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
0.01 M
In water, 880 mg/L at 25 °C
Miscible with most organic solvents
Soluble in about 720 parts water, in many organic solvents
Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Synonyms

(±)-2-Ethyl-1-hexanol; 2-Ethyl-1-hexanol; 2-Ethyl-1-hexyl alcohol; 2-Ethylhexanol; 2-Ethylhexyl alcohol; Conol 10WS; Ethylhexanol; G 301; Guerbet C8; NSC 9300

Canonical SMILES

CCCCC(CC)CO

Precursor for Chemical Synthesis:

-Ethylhexanol serves as a crucial starting material for the synthesis of various industrial and specialty chemicals. Notably, it is a primary precursor for:

  • Phthalate plasticizers: These widely used additives enhance the flexibility and durability of plastics like polyvinyl chloride (PVC). Di(2-ethylhexyl) phthalate (DEHP) is the most common phthalate plasticizer derived from 2-ethylhexanol .
  • Acrylate esters: Employed in paints, coatings, and adhesives, these esters offer superior adhesion and water resistance .

Solvent and Extraction Agent:

Due to its amphiphilic nature (having both polar and non-polar regions), 2-ethylhexanol finds use as a solvent in various scientific settings. Its properties make it suitable for:

  • Extracting organic compounds: This includes isolating biomolecules like lipids, essential oils, and pharmaceuticals from natural sources .
  • Dissolving hydrophobic materials: 2-ethylhexanol's ability to dissolve non-polar substances makes it useful in specific research areas like polymer chemistry and materials science.

Model Compound in Environmental Research:

The widespread presence and potential environmental concerns surrounding 2-ethylhexanol make it a valuable model compound in environmental research. Scientists use it to:

  • Study the behavior of organic contaminants: By investigating the transport, degradation, and bioaccumulation of 2-ethylhexanol in various environmental compartments (air, water, soil), researchers gain insights into the fate of other similar pollutants .
  • Evaluate the effectiveness of remediation techniques: Studying the removal or degradation of 2-ethylhexanol in contaminated environments helps assess the efficiency of different remediation strategies.

Research into Potential Health Effects:

While 2-ethylhexanol has various industrial applications, ongoing research focuses on its potential health effects. Studies investigate:

  • Exposure assessment: This involves identifying potential exposure routes (inhalation, ingestion, skin contact) and measuring 2-ethylhexanol levels in humans or the environment .
  • Toxicological effects: Studies examine the potential for 2-ethylhexanol to cause adverse effects at different exposure levels, including potential effects on the nervous, reproductive, and endocrine systems .

2-Ethylhexan-1-ol is an organic compound with the molecular formula C8H18OC_8H_{18}O. It is a branched-chain primary alcohol characterized by its eight-carbon structure, specifically having an ethyl group at the second carbon position. This compound appears as a colorless liquid with a characteristic odor and is poorly soluble in water but miscible with most organic solvents. The unique branching in its structure inhibits crystallization, contributing to its low volatility and making it suitable for various industrial applications, particularly as a plasticizer and solvent .

2-EH exhibits low toxicity in animal models (LD50: 2-3 g/kg for rats) []. However, concerns exist regarding:

  • Respiratory irritation: Inhalation of vapors can irritate the respiratory tract.
  • Skin and eye irritation: Contact with liquid or vapors can irritate the skin and eyes.
  • Environmental impact: Improper disposal can pollute water sources.
Typical of primary alcohols:

  • Esterification: It readily forms esters with various acids, which are crucial for producing plasticizers like bis(2-ethylhexyl) phthalate (commonly known as DEHP) when reacted with phthalic anhydride .
  • Oxidation: The alcohol can be oxidized to form 2-ethylhexanoic acid, which has been associated with developmental toxicity in certain studies .
  • Nitration: When reacted with nitric acid, it can produce nitrate esters that serve as cetane number improvers in diesel fuel .

The industrial synthesis of 2-ethylhexan-1-ol primarily involves:

  • Aldol Condensation: N-butyraldehyde undergoes aldol condensation followed by hydrogenation to yield 2-ethylhexan-1-ol. This process typically produces over 2 million tons annually.
  • Hydroformylation of Propylene: N-butyraldehyde is generated through hydroformylation of propylene, serving as the precursor for further reactions leading to the alcohol.
  • Guerbet Reaction: An alternative method involves the Guerbet reaction, which also yields branched-chain alcohols like 2-ethylhexan-1-ol .

2-Ethylhexan-1-ol is utilized in various applications including:

  • Plasticizers: It is a key ingredient in the production of flexible polyvinyl chloride (PVC) products.
  • Solvents: Employed as a low-volatility solvent in coatings, adhesives, and sealants.
  • Emollients: Its esters are used for their skin-conditioning properties in cosmetic formulations.
  • Fuel Additives: Acts as a cetane improver for diesel fuels .

Research involving 2-ethylhexan-1-ol includes:

  • Dynamic Heat Capacity Studies: Investigations into its thermodynamic properties under varying conditions.
  • Transesterification Reactions: Studies examining its role in lipase-catalyzed transesterification processes for biodiesel production.
  • Broadband Dielectric Spectroscopy: Used to analyze interactions with other polyalcohols such as glycerol and sorbitol .

Several compounds share structural similarities with 2-ethylhexan-1-ol. Here are some comparisons highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-HexanolStraight-chain alcoholLess branched; higher volatility
IsooctanolIsomer of octanolDifferent branching pattern; often used interchangeably but distinct from 2-Ethylhexanol
2-Methylheptan-1-olSimilar carbon chainMethyl group at position 2; affects physical properties
3-Ethylpentan-1-olBranched alcoholDifferent branching leading to varying physical properties

The unique branching of 2-ethylhexan-1-ol contributes to its low volatility and specific applications as a plasticizer and solvent, distinguishing it from its straight-chain counterparts and other branched alcohols .

Physical Description

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175°F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
Liquid; WetSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid
A dark brown liquid with an aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.1

Boiling Point

363 to 365 °F at 760 mm Hg (NTP, 1992)
184.6 °C
184.34 °C
182 °C
363-365°F

Flash Point

178 °F (NTP, 1992)
164 °F (73 °C)
73 °C c.c.
178°F

Vapor Density

4.49 (NTP, 1992) (Relative to Air)
4.49 (Air = 1)
Relative vapor density (air = 1): 4.5
4.49

Density

0.834 at 68 °F (USCG, 1999)
0.8344 at 20 °C/20 °C
Relative density (water = 1): 0.83
0.830-0.834
0.834

LogP

log Kow = 2.73 (est)
2.3-3.1

Odor

Mild, oily, sweet, slightly floral odor reminiscent of rose
Intense and unpleasant

Melting Point

-105 °F (NTP, 1992)
-70.0 °C
-70 °C
-105°F

Related CAS

1070-10-6 (titanium(4+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 1362 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1362 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1357 of 1362 companies with hazard statement code(s):;
H315 (90.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mm Hg at 68 °F (NTP, 1992)
0.14 mmHg
0.136 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 48
0.05 mmHg

Pictograms

Irritant

Irritant

Other CAS

104-76-7
91994-92-2
1070-10-6

Wikipedia

2-ethylhexanol

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
METABOLITE-DEHPS

Methods of Manufacturing

2-Ethyl hexanol is produced in 4 steps: (1) aldolization of butyraldehyde and subsequent dehydration; (2) separation of aldolization solution; (3) hydrogenation of unsaturated 2-ethyl-2-hexenal as an intermediate product; (4) fractionation of 2-ethylhexanol. The butyraldehyde required for the aldolization stage is made by hydroformylation of propene.
(A) Oxo process, from propylene and synthesis gas. (B) Aldolization of acetaldehyde or butyraldehyde, followed by hydrogenation. (C) From fermentation alcohol.
HYDROGENATION OF 2-ETHYL-1-HEXENAL AT 200 °C USING A COPPER OR NICKEL CATALYST

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Custom compounding of purchased resin
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Personal care and cosmetics
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
1-Hexanol, 2-ethyl-: ACTIVE
The most important secondary product of butyraldehyde is 2-ethylhexanol ...
Low production costs for butyraldehyde in modern large-scale plants and the lower price of propene as compared with ethylene mean that the oxo route for the manufacture of 2-ethylhexanol will be given preference for economic reasons.

Analytic Laboratory Methods

In August 2002, /the authors/ ... measured VOC emissions /of 2-Ethyl-1-hexanol/ from the floors using double-cylinder chambers and the airborne concentrations of phthalate esters by filtration sampling, both by GC-MS.
The diffusive sampling method is effective for the measurement of a low level of 2-ethyl-1-hexanol in indoor air...
Determination of phthalate contaminants in iv solutions stored in pvc bags by gc-single-ion monitoring mass spectrometry.
Capillary column GC with FID detection. Linear response over 0-50 ug/mL, the range of concentrations considered. Limit of determination 0.5 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Pregnant Wistar rats were admin undiluted di(2-ethylhexyl)phthalate (DEHP; 12.5 or 25 mmol/kg bw), 2-ethyl-1-hexanol (6.25 or 12.5 mmol/kg bw, approx equivalent to 800 and 1600 mg/kg bw), or 2-ethylhexanoic acid (EA; 6.25 or 12.5 mmol/kg bw) by gavage on day 12 of gestation. Control rats were not gavaged (untreated controls). Caffeine (150 mg/kg) was dissolved in water and injected ip in some pregnant rats of each group. Rats were killed on day 20 of gestation; following Caesarean section, implantation sites were determined in situ and the number of dead or resorbed fetuses was determined. Live fetuses were removed and examined; internal and external soft tissue and skeletal malformations were recorded. At least seven litters for each experimental condition were analyzed. Administration of each test compound resulted in statistically significant, dose-related increases in malformed live fetuses ... 2-ethyl-1-hexanol: 6.25 mmol/kg bw (7 litters) - 2.0 + or - 1.3%, 12.5 mmol/kg bw (7 litters) - 22.2 + or - 14.7% ... compared to controls (no malformed live fetuses in 7 litters). Defects in fetuses following treatment with 2-ethyl-1-hexanol included hydronephrosis (7.8% of live fetuses), tail defects (4.9% of live fetuses), limb defects (9.7% of live fetuses), and other defects (1.0% of live fetuses). For each test compound, caffeine was reported to potentiate (increase) the percent of malformed live fetuses. However, administration of test compounds did not significantly affect the percentage of dead and resorbed fetuses compared to controls. No maternal effects associated with the test compounds were reported ... .

Dates

Modify: 2023-08-15

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